

Application Notes and Protocols: Synthesis of Ethyl 5-fluoropyridine-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 5-fluoropyridine-2-carboxylate

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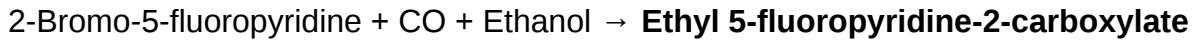
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of **Ethyl 5-fluoropyridine-2-carboxylate**, a key intermediate in the development of various pharmaceutical compounds. The following sections outline the reaction conditions, necessary reagents, and a comprehensive experimental protocol.

Reaction Scheme and Conditions

The synthesis of **Ethyl 5-fluoropyridine-2-carboxylate** can be effectively achieved through a palladium-catalyzed carbonylation of 2-bromo-5-fluoropyridine. This reaction introduces an ethoxycarbonyl group at the 2-position of the pyridine ring.

Reaction:



Catalyst System:

The reaction is catalyzed by a palladium(II) acetate and 1,1'-bis(diphenylphosphino)ferrocene (dppf) system. Triethylamine is utilized as a base to neutralize the hydrogen bromide formed during the reaction.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data for the synthesis of **Ethyl 5-fluoropyridine-2-carboxylate**.

Parameter	Value
Starting Material	2-Bromo-5-fluoropyridine
Reagents	Carbon Monoxide, Ethanol
Catalyst	Palladium(II) acetate
Ligand	1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Base	Triethylamine
Solvent	N,N-Dimethylformamide (DMF)
Temperature	50 °C
Reaction Time	3 hours
Pressure	760.051 Torr (1 atm)
Yield	78%

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis and purification of **Ethyl 5-fluoropyridine-2-carboxylate**.^[1]

Materials:

- 2-Bromo-5-fluoropyridine
- Palladium(II) acetate
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- Triethylamine

- Ethanol
- N,N-Dimethylformamide (DMF)
- Carbon Monoxide (gas)
- Deionized Water
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate (anhydrous)
- Celite
- Silica gel for column chromatography

Procedure:

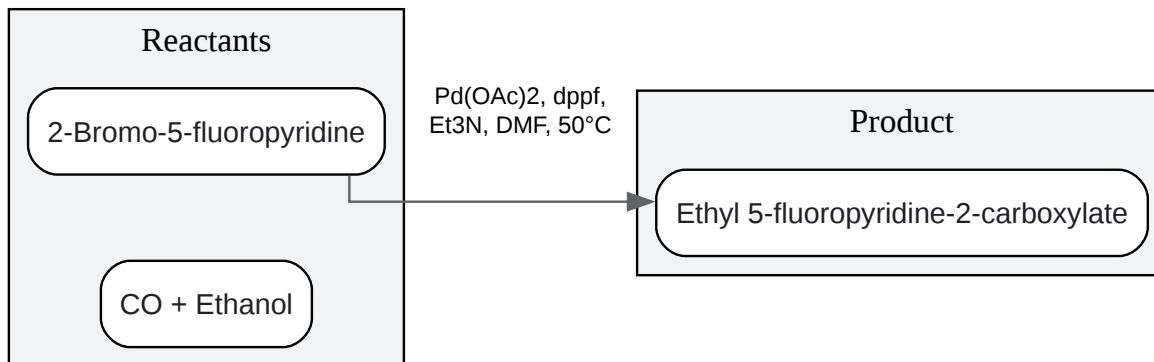
- **Reaction Setup:** In a suitable reaction vessel, combine 2-bromo-5-fluoropyridine (1.00 g, 5.68 mmol), palladium(II) acetate (127 mg, 0.568 mmol), 1,1'-bis(diphenylphosphino)ferrocene (630 mg, 1.14 mmol), and triethylamine (1.6 mL, 11.4 mmol).
- **Solvent Addition:** Add a 1:1 mixture of ethanol and N,N-dimethylformamide (30 mL) to the reaction vessel.
- **Carbonylation:** Stir the mixture under a carbon monoxide atmosphere (1 atm).
- **Heating:** Heat the reaction mixture to 50 °C and maintain this temperature for 3 hours, continuing to stir.
- **Work-up:**
 - After 3 hours, cool the reaction mixture to room temperature.
 - Add 20 mL of deionized water to the mixture.

- Filter the entire mixture through a pad of Celite to remove the catalyst and other solids.
- Extraction:
 - Transfer the filtrate to a separatory funnel.
 - Extract the aqueous layer with ethyl acetate.
 - Wash the combined organic layers with deionized water and then with brine.
- Drying and Concentration:
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter to remove the drying agent.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification:
 - Purify the crude residue by column chromatography on silica gel.
 - Elute with a gradient of ethyl acetate in hexane (starting from 20/80 and increasing to 50/50) to afford the pure Ethyl 5-fluoropicolinate (754 mg, 78% yield) as a colorless solid.
[1]

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation in the synthesis of **Ethyl 5-fluoropyridine-2-carboxylate**.

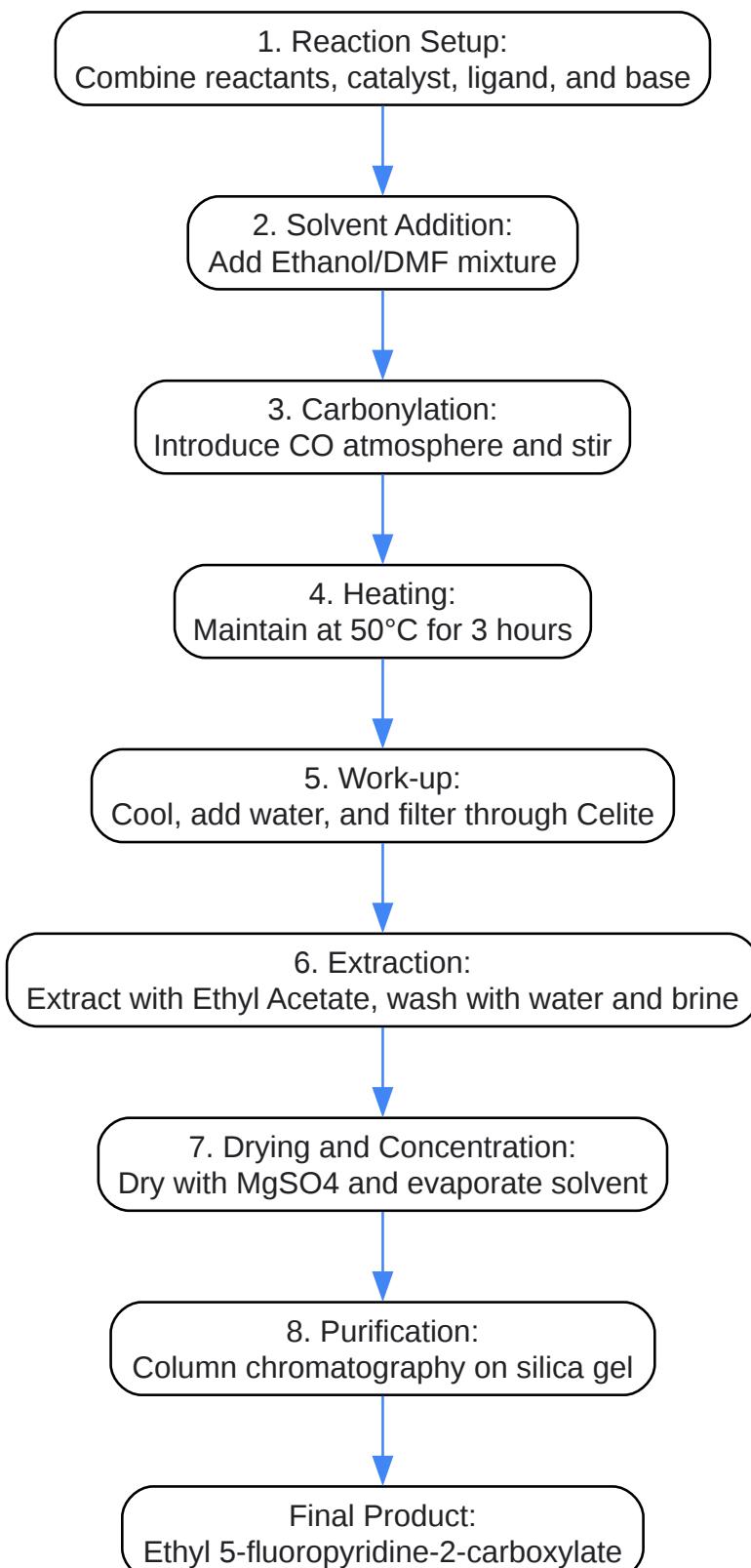


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Caption: Palladium-catalyzed carbonylation of 2-bromo-5-fluoropyridine.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification process.

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Caption: General workflow for the synthesis of **Ethyl 5-fluoropyridine-2-carboxylate**.

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References

- 1. ETHYL 5-FLUOROPYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
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